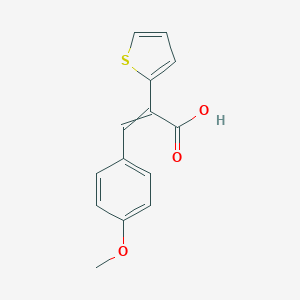

C14H12O3S

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-17-11-6-4-10(5-7-11)9-12(14(15)16)13-3-2-8-18-13/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIFYXYZGUQOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407015 | |

| Record name | 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104314-01-4 | |

| Record name | 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H12O3S typically involves the reaction of thiopheneacetic acid with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

C14H12O3S undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or am

Biological Activity

C14H12O3S is the molecular formula for resveratrol, a naturally occurring polyphenolic compound predominantly found in red wine, grapes, and various berries. Resveratrol has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. This article delves into the biological activity of resveratrol, highlighting research findings, case studies, and data tables to provide a comprehensive overview.

Resveratrol is chemically classified as a stilbene. Its structure consists of two phenolic rings connected by a double bond, which is crucial for its biological activity. The compound exists in two isomeric forms: trans-resveratrol and cis-resveratrol, with the trans form being more biologically active.

Biological Activities

- Antioxidant Activity : Resveratrol exhibits strong antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This action is essential in preventing cellular damage and reducing the risk of chronic diseases.

- Anti-inflammatory Effects : Research has demonstrated that resveratrol can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2. This effect contributes to its potential in treating inflammatory conditions.

- Anticancer Properties : Resveratrol has been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and inhibition of tumor growth. Studies indicate its efficacy against several cancer types, including breast, prostate, and colon cancers.

- Cardioprotective Effects : Resveratrol improves endothelial function and reduces LDL cholesterol oxidation, contributing to cardiovascular health. It also promotes vasodilation through nitric oxide production.

- Neuroprotective Effects : Evidence suggests that resveratrol may protect against neurodegenerative diseases like Alzheimer's by reducing amyloid-beta aggregation and promoting neuronal survival.

Study 1: Antioxidant and Antimicrobial Activity

A study investigated the antioxidant and antimicrobial properties of resveratrol extracted from Platycerium stemaria. The results indicated significant antioxidant activity with an IC50 value of 25 µg/mL. Additionally, resveratrol demonstrated antimicrobial activity against various bacterial strains, showcasing its potential as a natural preservative in food systems .

Study 2: Cardiovascular Benefits

In a clinical trial involving patients with metabolic syndrome, participants who consumed resveratrol supplements showed a marked reduction in blood pressure and improved lipid profiles after 12 weeks. The study concluded that resveratrol supplementation could be beneficial for cardiovascular health .

Data Tables

Scientific Research Applications

Medicinal Chemistry

2-(3-Methylphenoxy)benzoic acid is a significant compound in medicinal chemistry due to its structural features that allow for various biological activities. Research indicates that compounds with similar structures often exhibit:

- Antibacterial Properties : Compounds containing carboxylic acid groups can inhibit bacterial growth.

- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways makes it a candidate for therapeutic applications.

- Drug Development : Its ability to act as a building block in organic synthesis facilitates the development of new pharmaceuticals.

Case Study: Antibacterial Activity

A study examining structurally related compounds found that derivatives of benzoic acid can display significant antibacterial activity against strains like Staphylococcus aureus and E. coli. Further research is needed to confirm if 2-(3-Methylphenoxy)benzoic acid exhibits similar properties .

Materials Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials:

- Polymer Synthesis : It can serve as a monomer or co-monomer in polymerization reactions, potentially leading to materials with enhanced properties such as conductivity and thermal stability.

- Liquid Crystals : Due to its aromatic nature, it may contribute to the formation of liquid crystalline phases, which are important in display technologies.

Table 1: Applications in Materials Science

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a building block for creating new polymers. |

| Liquid Crystals | Potential use in developing liquid crystal displays. |

Environmental Studies

2-(3-Methylphenoxy)benzoic acid also finds applications in environmental chemistry:

- UV Absorption : As a UV absorber, it can be incorporated into sunscreens and other cosmetic products to protect skin from harmful UV radiation.

- Environmental Monitoring : Its presence in wastewater and natural water bodies can be monitored as an indicator of chemical pollution.

Case Study: UV Absorption

Research has demonstrated the efficacy of compounds similar to 2-(3-Methylphenoxy)benzoic acid in absorbing UV radiation, making them valuable in formulations aimed at protecting skin from sun damage .

Synthesis and Chemical Reactions

The compound's functional groups allow for various chemical reactions, including:

- Esterification : It can react with alcohols to form esters, which are important in flavorings and fragrances.

- Amidation : The carboxylic acid group can participate in amidation reactions, leading to the formation of amides used in pharmaceuticals.

Table 2: Chemical Reactions Involving C14H12O3S

| Reaction Type | Description |

|---|---|

| Esterification | Formation of esters with alcohols. |

| Amidation | Reaction with amines to form amides. |

Comparison with Similar Compounds

Key Properties of C₁₄H₁₂O₃S:

- Molecular Weight : 260.31 g/mol .

- Melting Point : Suprofen: 278°C; Tiaprofenic acid: 96°C .

- Solubility : Suprofen is soluble in dimethyl sulfoxide (DMSO), while Tiaprofenic acid’s solubility profile is less documented .

- Pharmacological Role : Both inhibit cyclooxygenase (COX-1/2), reducing prostaglandin synthesis .

Structural Comparison with Similar Compounds

Pharmaceutical Isomers and Enantiomers

Physicochemical and Pharmacokinetic Comparison

Physicochemical Properties

Key Insight : Higher lipophilicity in Suprofen may enhance tissue penetration compared to Tiaprofenic acid, influencing their respective routes of administration (e.g., ophthalmic vs. oral) .

Toxicological Data

Key Insight : Tiaprofenic acid’s lower LD₅₀ suggests stricter dosing requirements compared to Suprofen .

Environmental Formation

- C₁₄H₁₂O₃S derivatives like organosulfites form via SO₂ oxidation of polycyclic aromatic hydrocarbons (PAHs), highlighting non-anthropogenic origins .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structural identity of C14H12O3S?

- Methodological Answer : Use a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry to verify functional groups and molecular connectivity. For example, the phenolic -OH group (3-hydroxy) will show a broad peak in IR (~3200 cm<sup>-1</sup>) and deshielded protons in NMR. Compare experimental data with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities .

Q. How can researchers optimize the synthesis of C14H12O3S to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Test varying catalysts (e.g., Lewis acids for esterification), solvents (polar aprotic vs. non-polar), and temperatures.

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization.

- Monitoring : Track reaction progress via TLC or HPLC.

- Example Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| H2SO4 | Toluene | 110 | 65 | 92% |

| BF3·Et2O | DCM | 40 | 78 | 98% |

Q. What analytical techniques are critical for characterizing the stability of C14H12O3S under different storage conditions?

- Methodological Answer : Perform accelerated stability studies using:

- Thermal Analysis : DSC/TGA to assess decomposition points.

- Photostability : Expose samples to UV-Vis light and monitor degradation via HPLC.

- Humidity Testing : Store at 40°C/75% RH and analyze for hydrolysis products.

- Report degradation kinetics (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and pharmacological interactions of C14H12O3S?

- Methodological Answer :

- Molecular Dynamics : Simulate solvation effects and conformational flexibility.

- Docking Studies : Use AutoDock Vina or Schrödinger to identify binding affinities with target proteins (e.g., enzymes inhibited by thioesters).

- Quantum Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Validate predictions with experimental assays (e.g., enzyme inhibition kinetics) .

Q. How should researchers address contradictory data in the literature regarding the biological activity of C14H12O3S?

- Methodological Answer :

- Systematic Validation : Replicate conflicting studies using standardized protocols (e.g., cell lines, assay conditions).

- Meta-Analysis : Statistically aggregate data from multiple sources to identify trends (e.g., fixed-effects models).

- Hypothesis Testing : Design experiments to isolate variables (e.g., purity, stereochemistry) causing discrepancies .

Q. What strategies ensure ethical and reproducible synthesis of C14H12O3S in compliance with green chemistry principles?

- Methodological Answer :

- Solvent Selection : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Catalyst Efficiency : Use recyclable catalysts (e.g., immobilized enzymes) to reduce waste.

- Waste Audit : Quantize E-factor (kg waste/kg product) and optimize atom economy.

- Document all steps in supplementary materials for peer review .

Data Reproducibility and Reporting

Q. What minimum data should be included in publications to enable replication of C14H12O3S studies?

- Methodological Answer :

- Experimental Details : Exact molar ratios, reaction times, purification methods, and instrument calibration data.

- Spectroscopic Raw Data : Provide <sup>1</sup>H NMR integration values and MS fragmentation patterns.

- Statistical Analysis : Report confidence intervals for biological assays (e.g., IC50 ± SEM).

- Follow journal guidelines (e.g., Medicinal Chemistry Research) for supplementary data formatting .

Research Question Formulation

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for C14H12O3S?

- Methodological Answer :

- Feasible : Assess synthetic accessibility and resource availability.

- Novel : Identify gaps (e.g., unexplored sulfhydryl interactions in pharmacokinetics).

- Ethical : Prioritize non-toxic intermediates and waste management.

- Relevant : Align with broader goals (e.g., antimicrobial resistance).

- Use PICO framework to structure questions (e.g., "Does C14H12O3S inhibit Staphylococcus aureus more effectively than existing thioesters?") .

Contradiction Analysis in Mechanistic Studies

Q. How to resolve discrepancies in proposed mechanisms of C14H12O3S’s antioxidant activity?

- Methodological Answer :

- Mechanistic Probes : Use radical scavenging assays (e.g., DPPH, ABTS) with controlled oxygen levels.

- Isotopic Labeling : Track hydrogen atom transfer via deuterated solvents.

- Comparative Studies : Benchmark against known antioxidants (e.g., ascorbic acid) under identical conditions.

- Apply principal contradiction analysis to prioritize dominant reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.